5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, a carboxamide group, a methylsulfanyl group, and a chloro group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The presence of multiple aromatic rings (pyrimidine and triazole) in the compound suggests that it is likely to be planar. The electron-withdrawing chloro group and electron-donating methylsulfanyl group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the chloro group could be displaced in a nucleophilic substitution reaction, and the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of multiple polar groups (like the amide and the sulfanyl group) could make the compound soluble in polar solvents .Future Directions
properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7O2S/c1-10(25-9-19-8-21-25)15(26)22-11-3-5-12(6-4-11)23-16(27)14-13(18)7-20-17(24-14)28-2/h3-10H,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKUMZVXWWTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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